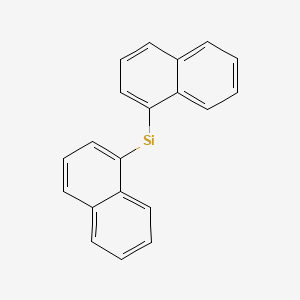
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate is an organophosphorus compound known for its utility in organic synthesis. It is a derivative of phosphorane and is often used as a Wittig reagent, which is instrumental in forming carbon-carbon double bonds. The compound’s structure includes a phosphonium ylide, which is a key feature in its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate can be synthesized through a multi-step reaction. One common method involves the reaction of bromoacetic acid with dicyclohexylcarbodiimide and triphenylphosphine to form a phosphonium salt. This salt is then converted to the final product using sodium carbonate in water .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the presence of the phosphonium ylide, which acts as a nucleophile.
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions .
Major Products
The major products of reactions involving this compound are alkenes. For example, the reaction with an aldehyde yields an α,β-unsaturated ester .
Scientific Research Applications
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate involves the formation of a phosphonium ylide, which acts as a nucleophile in Wittig reactions. The ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate can be compared with other Wittig reagents such as:
Methyl (triphenylphosphoranylidene)acetate: Similar in structure and reactivity, used for the homologation of aldehydes to α,β-unsaturated esters.
Triphenylcarbethoxymethylenephosphorane: Another Wittig reagent used to replace oxygen centers in ketones and aldehydes with CHCO₂Et.
The uniqueness of this compound lies in its specific reactivity and the types of products it forms, making it a valuable tool in synthetic organic chemistry.
Properties
CAS No. |
24448-83-7 |
|---|---|
Molecular Formula |
C23H23O2P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C23H23O2P/c1-3-22(23(24)25-2)26(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,3H2,1-2H3 |
InChI Key |
PTEZLIBVFKEZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


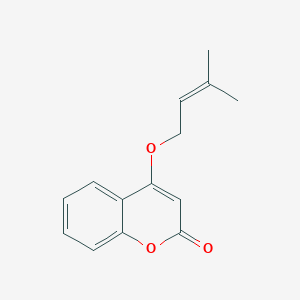
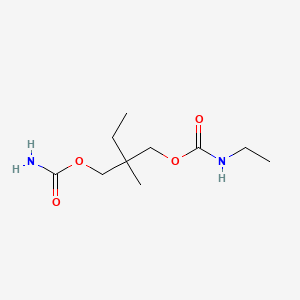
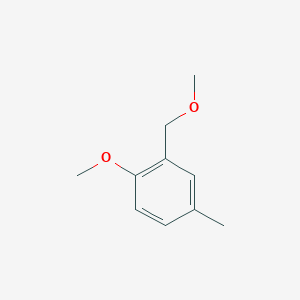
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
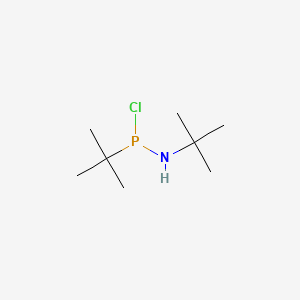
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
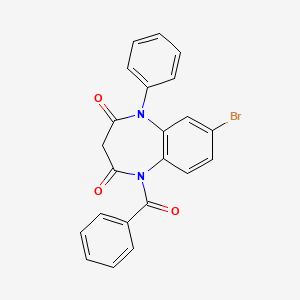

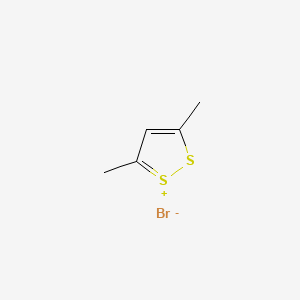
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)


stannane](/img/structure/B14698211.png)
